(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-5-34-26(31)24-17(2)28-27-29(21(24)13-11-18-9-7-6-8-10-18)25(30)23(35-27)16-19-15-20(32-3)12-14-22(19)33-4/h6-16,21H,5H2,1-4H3/b13-11+,23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZJFSASYFYPX-KVGZNFPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to thiosemicarbazones, which have been evaluated over the last 50 years as antiviral, antibacterial, and anticancer therapeutics. Thiosemicarbazones usually coordinate with the metal through the imine nitrogen and sulfur atom, suggesting that this compound may interact with similar targets.
Mode of Action
Based on its structural similarity to thiosemicarbazones, it can be hypothesized that it may interact with its targets through coordination with the metal in a similar manner.
Biological Activity
Molecular Characteristics
- IUPAC Name : (Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Molecular Formula : C26H26N2O6S
- Molar Mass : 494.56 g/mol
- Density : 1.29 g/cm³ (predicted)
- Boiling Point : 634.7 °C (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to potentially act as an enzyme inhibitor, which is crucial for developing therapeutic agents against diseases characterized by dysregulated enzyme activity.
Enzyme Inhibition
Research indicates that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which are involved in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and pain relief .
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory properties of this compound. For instance, a study evaluated its efficacy in reducing inflammation in animal models and found significant inhibition of inflammatory markers compared to control groups .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that it may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study 1: COX Inhibition and Anti-inflammatory Effects
A study published in ACS Omega assessed a series of thiazolo[3,2-a]pyrimidine derivatives for their COX inhibitory activity. The tested compounds showed varying degrees of inhibition, with some exhibiting IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib. The study highlighted the potential of these derivatives for developing new anti-inflammatory agents .
Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, derivatives similar to the compound were tested against several cancer cell lines. Results indicated that compounds with similar thiazolo-pyrimidine structures could induce apoptosis through caspase activation pathways, suggesting a mechanism for their anticancer effects .
Summary of Research Findings
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Effective against COX-I and COX-II; potential for pain relief and anti-inflammatory applications |
| Anti-inflammatory | Significant reduction in inflammation markers in vivo; comparable efficacy to established drugs |
| Anticancer | Induction of apoptosis in cancer cell lines; activation of apoptotic signaling pathways |
| Antimicrobial | Activity against various bacterial strains; potential mechanisms include disruption of cell membranes |
Scientific Research Applications
The compound (Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, enzyme inhibition, and potential therapeutic uses, supported by case studies and comparative analyses.
Medicinal Chemistry
The compound's structure suggests various biological activities, making it a candidate for further pharmacological exploration. Its potential applications include:
- Anticancer Activity : Structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of thiazolo-pyrimidines have been reported to induce apoptosis in breast cancer cells through caspase pathway activation.
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant radical scavenging activities. In vitro assays have demonstrated that these compounds can reduce oxidative stress markers, suggesting potential use in antioxidant therapies .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Notably:
- Sirtuins and PARPs : These enzymes are crucial targets in cancer therapy. Studies have indicated that similar thiazolo-pyrimidine derivatives can inhibit these enzymes effectively, leading to reduced tumor growth and improved patient outcomes .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. Compounds of this class have been shown to protect neuronal cells from oxidative damage, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Activity Against MCF-7 Cells
- Objective : To evaluate the effects of thiazolo-pyrimidine derivatives on breast cancer cell lines.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : The study revealed significant apoptosis induction and a marked decrease in cell proliferation rates, confirming the anticancer potential of the compound.
Case Study 2: Evaluation of Antioxidant Properties
- Objective : Assess the antioxidant capacity of related compounds using DPPH and ABTS radical scavenging methods.
- Methodology : Various derivatives were tested for their ability to scavenge free radicals.
- Findings : The results indicated strong antioxidant activity, supporting the hypothesis that this compound could also exhibit similar properties.
Comparison with Similar Compounds
Structural and Spectroscopic Differences
- IR Spectroscopy: The presence of electron-withdrawing groups (e.g., cyano in ) shifts ν(C≡N) to ~2,219 cm⁻¹, while methoxy groups (ν(C-O)) appear at ~1,250–1,050 cm⁻¹ .
- NMR Data :
Structural-Activity Relationships (SAR)
Benzylidene Substituents: Methoxy groups (e.g., 2,5-dimethoxy) enhance solubility and hydrogen-bonding capacity .
Position 5 Modifications :
- Aryl groups (e.g., phenyl) contribute to π-π stacking in enzyme active sites .
- Heterocycles (e.g., thiophen-2-yl ) introduce sulfur-mediated interactions, altering selectivity profiles.
Ester Functionality :
- Ethyl esters improve metabolic stability compared to methyl analogs, as observed in pharmacokinetic studies of related compounds .
Q & A
Q. Methodological Answer :
- X-ray crystallography : Determines absolute configuration and molecular packing. Monoclinic (e.g., P2₁/n) or triclinic (P1) crystal systems are common, with unit cell parameters (e.g., a = 8.265 Å, β = 96.33°) and hydrogen-bonding patterns (e.g., C–H···O bifurcated bonds) stabilizing the lattice .
- NMR/IR spectroscopy :
- ¹H NMR : Key signals include δ 7.94 ppm (=CH benzylidene proton), δ 6.56–8.01 ppm (aromatic protons), and δ 2.24–2.37 ppm (methyl groups) .
- ¹³C NMR : Peaks at ~165–171 ppm confirm carbonyl groups (C=O) .
- IR : Strong absorption at ~2190 cm⁻¹ (C≡N) and 1719 cm⁻¹ (C=O) .
How do the 2,5-dimethoxybenzylidene and (E)-styryl substituents influence pharmacological activity?
Methodological Answer :
The 2,5-dimethoxy groups enhance electron-donating effects, potentially improving binding to hydrophobic pockets in target proteins (e.g., kinases). The (E)-styryl group introduces planarity and π-π stacking capability, which may enhance intercalation with DNA or enzyme active sites. In vitro assays (e.g., antimicrobial or cytotoxicity screens) should compare activity against analogs with substituent variations (e.g., 4-cyano vs. 2,4,6-trimethoxybenzylidene) to isolate substituent effects .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced Methodological Answer :
- Design of Experiments (DoE) : Use Bayesian optimization or heuristic algorithms to screen variables (temperature, solvent ratio, catalyst loading). For example, acetic anhydride/acetic acid (1:1 v/v) optimizes cyclization efficiency .
- Real-time monitoring : Employ HPLC or in-situ IR to track intermediate formation (e.g., thiouracil derivatives) and adjust reaction parameters dynamically .
- Purification : Gradient recrystallization (e.g., ethyl acetate/ethanol 3:2) reduces impurities, confirmed by TLC (Rf = 0.5–0.7 in hexane/EtOAc) .
What structural features explain the compound’s reactivity in catalytic or biological systems?
Q. Advanced Analysis :
- Conformational analysis : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation (deviation ~0.224 Å from planarity), with dihedral angles >80° between the fused ring and substituents. This geometry impacts steric accessibility for nucleophilic attack or protein binding .
- Electron distribution : DFT calculations reveal electron-deficient regions at the C=O and C=N groups, making them sites for nucleophilic addition. Substituent electronegativity (e.g., methoxy vs. chloro) modulates reactivity .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, cell line, incubation time).
- SAR studies : Compare IC₅₀ values across analogs (e.g., 4-chlorophenyl vs. phenyl derivatives) to identify substituent-specific trends .
- Meta-analysis : Use tools like molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets (e.g., topoisomerase II) and identify outliers due to assay variability .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced Methodological Answer :
- Molecular docking : Simulate binding to receptors (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17). The (E)-styryl group’s planarity may favor intercalation into ATP-binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories) with AMBER or GROMACS. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
- ADMET prediction : Tools like SwissADME evaluate bioavailability (%ABS = 60–70) and CYP450 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
